molecular formula C16H16Cl2N2 B7726193 2-(2-Pyridin-2-yl-ethyl)-isoquinoline chloride hydrochloride

2-(2-Pyridin-2-yl-ethyl)-isoquinoline chloride hydrochloride

Cat. No.: B7726193
M. Wt: 307.2 g/mol
InChI Key: WNLLULVKVMJQJF-UHFFFAOYSA-M
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Description

2-(2-Pyridin-2-yl-ethyl)-isoquinoline chloride hydrochloride is a heterocyclic compound that features both pyridine and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridin-2-yl-ethyl)-isoquinoline chloride hydrochloride typically involves the reaction of isoquinoline with 2-(2-bromoethyl)pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridin-2-yl-ethyl)-isoquinoline chloride hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or isoquinoline rings, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Pyridin-2-yl-ethyl)-isoquinoline chloride hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Pyridin-2-yl-ethyl)-isoquinoline chloride hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)isoquinoline
  • 2-(2-Pyridin-2-yl-ethyl)quinoline
  • 2-(2-Pyridin-2-yl-ethyl)benzimidazole

Uniqueness

2-(2-Pyridin-2-yl-ethyl)-isoquinoline chloride hydrochloride is unique due to the presence of both pyridine and isoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-pyridin-2-ylethyl)isoquinolin-2-ium;chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N2.2ClH/c1-2-6-15-13-18(11-8-14(15)5-1)12-9-16-7-3-4-10-17-16;;/h1-8,10-11,13H,9,12H2;2*1H/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLLULVKVMJQJF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CCC3=CC=CC=N3.Cl.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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